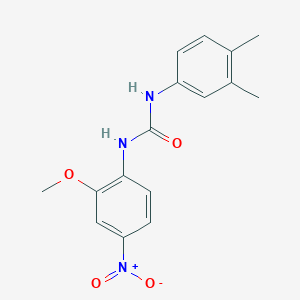

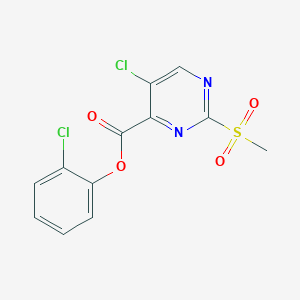

N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide

Descripción general

Descripción

N2-cyclohexyl-N1-(4-ethoxyphenyl)-N2-methylglycinamide is a compound of interest due to its structural uniqueness and potential applications in various fields of chemistry. This report delves into the synthesis, molecular and structural analysis, and the physical and chemical properties of this compound, excluding its applications, drug use, and dosage information.

Synthesis Analysis

The synthesis of related compounds involves cyclohexyl or benzyl isocyanide and benzoyl- or 4-methoxybenzoylformic acid undergoing Ugi reactions, leading to the formation of unique adducts, exemplified by the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxamide derivatives reveals the cyclohexane ring adopting a chair conformation, as determined by X-ray diffraction studies (Özer et al., 2009). This finding is critical for understanding the three-dimensional arrangement and potential reactivity patterns of the compound .

Chemical Reactions and Properties

Chemical reactions involving the compound include cycloaddition reactions catalyzed by tin(IV) chloride, as seen in the synthesis of 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones (Matsuo et al., 2009). Such reactions highlight the compound's reactivity and the potential to form complex structures through selective catalysis.

Aplicaciones Científicas De Investigación

Synthesis of Novel Cyclic Dipeptidyl Ureas

A study by Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, through Ugi reactions involving cyclohexyl or benzyl isocyanide. These compounds represent a novel class of pseudopeptidic triazines, suggesting potential applications in the development of peptidomimetics or drug discovery (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Development of Dipeptide Mimetics

Gan and Ma (2009) reported on the synthesis of 1,5-benzothiazepine dipeptide mimetics via CuI-catalyzed cross-coupling reactions. This process involved the conversion of N-aryl amino acids into linear dipeptides, further cyclized to afford dipeptide mimetics. The methodology presents a novel approach for the synthesis of complex dipeptide structures, offering potential utility in medicinal chemistry and drug design (Gan & Ma, 2009).

Characterization of Antidepressant Drug Derivatives

Tessler and Goldberg (2004) provided a detailed characterization of venlafaxine, an antidepressant drug structurally related to the class of compounds including N-2-cyclohexyl-N-1-(4-ethoxyphenyl)-N-2-methylglycinamide. Their work highlights the importance of structural analysis in understanding the pharmacological properties of compounds within this class (Tessler & Goldberg, 2004).

Propiedades

IUPAC Name |

2-[cyclohexyl(methyl)amino]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-3-21-16-11-9-14(10-12-16)18-17(20)13-19(2)15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEZJAPFMHELMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN(C)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4621334.png)

![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)

![1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)

![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4621349.png)

![1-{4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylthio)acetone](/img/structure/B4621364.png)

![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)

![4-[(allylamino)sulfonyl]-N-methyl-N-phenylbenzamide](/img/structure/B4621408.png)

![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)

![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4621431.png)